molecular formula C11H14O2 B2610833 rac-(1R,2R)-2-phenoxycyclopentan-1-ol CAS No. 135357-03-8; 81455-00-7

rac-(1R,2R)-2-phenoxycyclopentan-1-ol

Cat. No.: B2610833
CAS No.: 135357-03-8; 81455-00-7
M. Wt: 178.231
InChI Key: AXHUIGRWVHNKNK-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2R)-2-phenoxycyclopentan-1-ol is a chiral compound with significant interest in various scientific fields. This compound is characterized by its cyclopentane ring substituted with a phenoxy group and a hydroxyl group. The racemic mixture contains equal amounts of both enantiomers, making it optically inactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-phenoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with phenol in the presence of a suitable catalyst to form the phenoxycyclopentanone intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-phenoxycyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phenoxycyclopentanone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

rac-(1R,2R)-2-phenoxycyclopentan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-phenoxycyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R)-2-phenoxycyclopentan-1-ol is unique due to its specific combination of a phenoxy group and a cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

135357-03-8; 81455-00-7

Molecular Formula

C11H14O2

Molecular Weight

178.231

IUPAC Name

(1R,2R)-2-phenoxycyclopentan-1-ol

InChI

InChI=1S/C11H14O2/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-,11-/m1/s1

InChI Key

AXHUIGRWVHNKNK-GHMZBOCLSA-N

SMILES

C1CC(C(C1)OC2=CC=CC=C2)O

solubility

not available

Origin of Product

United States

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